7-Epiclindamycin 2-Phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

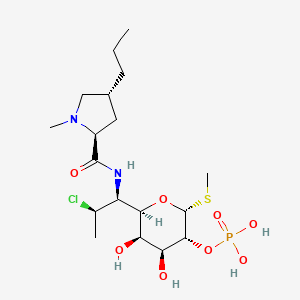

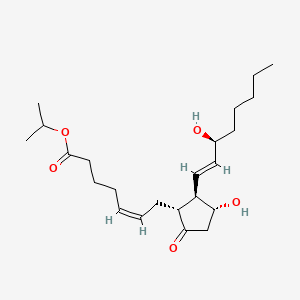

7-Epiclindamycin 2-Phosphate is a chemical modification of clindamycin, an antibiotic used to treat bacterial infections. This compound is a phosphate salt of 7-epi-2,6-diacetoxyclindamycin and has shown improved activity against Gram-positive bacteria and a broadened spectrum of activity to include Gram-negative bacteria .

作用機序

Target of Action

7-Epiclindamycin 2-Phosphate, also known as 7-Epi clindamycin 2-phosphate or BU9D9Q3TG2, is a chemical modification of clindamycin . Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . It has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli .

Mode of Action

The mode of action of this compound is similar to that of clindamycin. It interacts with its targets, primarily the bacteria, and causes changes that lead to their destruction .

Biochemical Pathways

It is known that clindamycin, from which this compound is derived, has activity against protozoans and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .

Result of Action

The result of the action of this compound is the destruction of the targeted bacteria. This modification of clindamycin has been shown to have improved activity against Gram-positive bacteria and broadened the spectrum of activity to include Gram-negative bacteria .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 7-Epiclindamycin 2-Phosphate involves several steps. Initially, clindamycin hydrochloride alcoholate is used as the raw material to prepare clindamycin isopropylidene alkali. Phosphorus oxychloride acts as the phosphatiding agent, and 1,2,4-triazole is used as an acid-binding agent. The phosphatization reaction yields isopropylidene clindamycin phosphate, which is then subjected to mixed acid hydrolysis and deprotection to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

7-Epiclindamycin 2-Phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学的研究の応用

7-Epiclindamycin 2-Phosphate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.

Biology: It is studied for its effects on bacterial cell walls and protein synthesis.

Medicine: It is used in the development of new antibacterial therapies, particularly for treating infections caused by resistant bacteria.

Industry: It is used in the formulation of topical and injectable antibiotics for clinical use

類似化合物との比較

Similar Compounds

Clindamycin: The parent compound from which 7-Epiclindamycin 2-Phosphate is derived.

Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.

Clindamycin 3-palmitate hydrochloride: A derivative used for its improved pharmacokinetic properties.

Uniqueness

This compound is unique due to its enhanced activity against a broader spectrum of bacteria compared to its parent compound, clindamycin. This makes it a valuable compound in the development of new antibacterial therapies .

特性

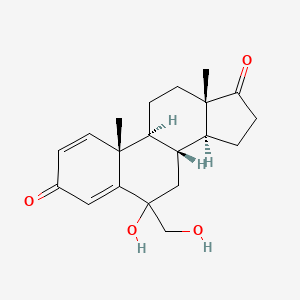

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLHLTWXBHGZ-AVENPWRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClN2O8PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620181-05-7 |

Source

|

| Record name | 7-Epiclindamycin 2-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620181057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPICLINDAMYCIN 2-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9D9Q3TG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)